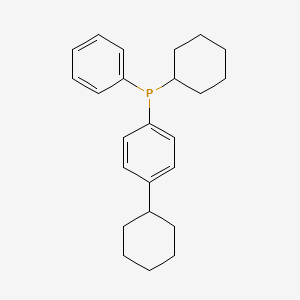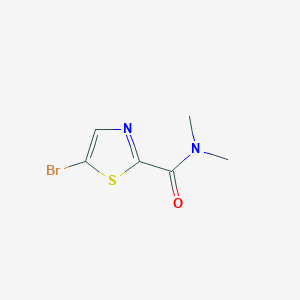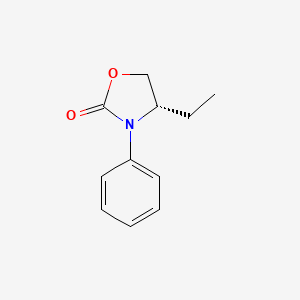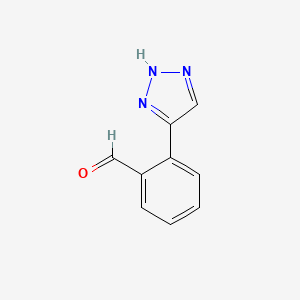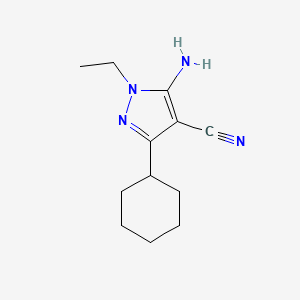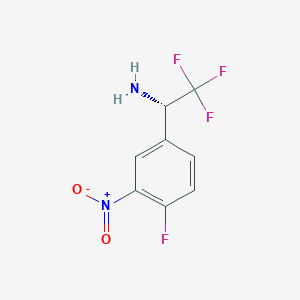![molecular formula C10H9NO2 B12869323 1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)
1-(4-Methylbenzo[d]oxazol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylbenzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 4-position of the benzene ring and an ethanone group at the 2-position of the oxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
準備方法
The synthesis of 1-(4-Methylbenzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-aminophenol with acetic anhydride, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Catalysts and alternative solvents may be employed to achieve these goals .
化学反応の分析
1-(4-Methylbenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzoxazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
1-(4-Methylbenzo[d]oxazol-2-yl)ethanone has a wide range of scientific research applications:
Biology: It is studied for its potential antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the production of dyes, optical brighteners, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Methylbenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in the growth and proliferation of cancer cells, leading to cell death. The compound may also modulate immune responses or inhibit the activity of specific pathogens by targeting their metabolic pathways .
類似化合物との比較
1-(4-Methylbenzo[d]oxazol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the methyl group at the 4-position, which may affect its biological activity and chemical reactivity.
1-(4-Methylbenzo[d]thiazol-2-yl)ethanone: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring, leading to different chemical properties and biological activities.
1-(4-Methylbenzo[d]isoxazol-2-yl)ethanone: Contains an additional nitrogen atom in the heterocyclic ring, which may influence its reactivity and interactions with biological targets.
特性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
1-(4-methyl-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-6-4-3-5-8-9(6)11-10(13-8)7(2)12/h3-5H,1-2H3 |
InChIキー |
UMSDMASKGGTBAP-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)OC(=N2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chlorobenzo[d]oxazole-7-carboxamide](/img/structure/B12869243.png)
![2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole](/img/structure/B12869257.png)
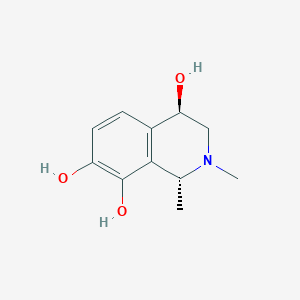
![dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)
